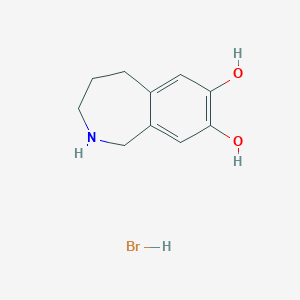

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

描述

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide (CAS: 113853-92-2) is a heterocyclic compound with the molecular formula C₁₀H₁₄BrNO₂ and a molecular weight of 260.131 g/mol . Its structure features a seven-membered benzazepine ring fused to a catechol moiety (7,8-dihydroxy substituents) and a hydrobromide salt. The compound is categorized under aliphatic/aromatic heterocycles, secondary amines, and phenols . Unlike its 3-benzazepine analogs, the nitrogen atom in this compound is positioned at the 2-position of the benzazepine ring, which significantly influences its pharmacological profile .

属性

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELFRECJCWLACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CNC1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555522 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113853-92-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide (CAS No. 113853-92-2) is a heterocyclic compound with potential pharmacological applications. Its molecular formula is C10H14BrNO2, and it has a molecular weight of 260.13 g/mol. This compound has been studied for its biological activities, particularly in the context of neuropharmacology and potential therapeutic uses.

- IUPAC Name : 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol; hydrobromide

- Molecular Formula : C10H14BrNO2

- Molecular Weight : 260.13 g/mol

- CAS Number : 113853-92-2

- Canonical SMILES : C1CC2=CC(=C(C=C2CNC1)O)O.Br

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on the central nervous system (CNS). The compound exhibits properties that may be beneficial for treating neurological disorders.

The compound is believed to exert its effects through modulation of neurotransmitter systems. Specifically, it may interact with dopamine and serotonin receptors, which are crucial in regulating mood and behavior. Research indicates that compounds in this class can influence dopaminergic activity, potentially offering therapeutic avenues for conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine. This action contributes to their antidepressant-like effects in animal models.

In Vivo Studies

Animal studies have shown that administration of this compound leads to significant improvements in behavioral tests associated with anxiety and depression. For instance:

- Study A : Mice treated with varying doses exhibited reduced immobility in the forced swim test, indicating an antidepressant effect.

- Study B : Rats displayed decreased anxiety-like behavior in the elevated plus maze following treatment.

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Mice | Reduced immobility in forced swim test (p < 0.05) |

| Study B | Rats | Decreased anxiety-like behavior in elevated plus maze (p < 0.01) |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a moderate half-life and bioavailability when administered orally. Studies suggest that the compound reaches peak plasma concentrations within 1 to 3 hours post-administration.

Toxicology

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential use in developing medications targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly in modulating dopamine receptors .

- Research indicates that derivatives of benzazepines can exhibit antipsychotic and antidepressant effects, making this compound a candidate for further pharmacological studies .

- Synthetic Chemistry

-

Biochemical Studies

- The compound is being researched for its role in enzyme inhibition studies. It may serve as a lead compound in the development of inhibitors for specific enzymes involved in metabolic pathways .

- Studies have shown that benzazepine derivatives can influence various biological processes, including cell signaling and metabolic regulation .

Case Studies

相似化合物的比较

Comparison with Structural Analogs

Key Structural Differences and Pharmacological Implications

The pharmacological activity of benzazepine derivatives is highly dependent on the position of the nitrogen atom and substituents. Below is a comparative analysis with prominent analogs:

Functional and Receptor-Specific Comparisons

Dopamine Receptor Agonists

- SKF-38393: A 3-benzazepine derivative with partial D1 agonism.

- SKF-82958 : Incorporates a 6-chloro and 3-allyl group, enhancing D1 receptor binding affinity and efficacy. It fully substitutes for cocaine in discriminative stimulus tests and induces robust locomotor activity .

- Structural Determinants : Chloro and allyl substituents at the 3-position increase lipophilicity and receptor interaction, whereas the 2-benzazepine configuration shifts activity toward TRPV1 modulation .

TRPV1 Antagonists

- 2-Benzazepine Core : The target compound’s 2-benzazepine structure replaces the vanillyl group in capsaicin, enabling TRPV1 antagonism. Capsazepine, a related 2-benzazepine, blocks capsaicin-induced Ca²⁺ influx (IC₅₀ ~10 nM) .

Salt Forms and Bioavailability

- Hydrobromide salts (e.g., SKF-38393 HBr) exhibit improved solubility compared to hydrochlorides (e.g., SKF-38393 HCl), influencing pharmacokinetic profiles in CNS studies .

准备方法

Bromination Strategies for Tetrahydrobenzazepine Derivatives

| Bromination Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct bromination | Br₂, glacial acetic acid | 9 hours, room temperature | Not reported |

| NBS-mediated bromination | NBS, solvent | Light or initiator, 0–25°C | Theoretical |

Hydrobromide Salt Formation via Acidic Workup

The hydrobromide salt forms during neutralization or purification steps. In Example 7B of EP1708999A1, hydrobromic acid (HBr) is used to hydrolyze intermediates, generating the hydrobromide salt directly . This approach leverages the compound’s basic nitrogen, which protonates in acidic media, followed by counterion exchange with bromide.

An alternative route involves reacting the free base of 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol with concentrated HBr. The free base is typically synthesized via reduction of a benzazepinone precursor using agents like lithium aluminum hydride (LiAlH4). Subsequent treatment with HBr in aqueous or alcoholic solutions precipitates the hydrobromide salt.

| Salt Formation Method | Reagents | Conditions | Purity |

|---|---|---|---|

| Direct hydrolysis | 48% HBr, reflux | 4 hours, reflux | High |

| Free base neutralization | HBr in ethanol | Stirring, 0–5°C | Moderate |

Purification and Characterization Techniques

Purification of 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide often involves recrystallization or chromatography. The compound’s limited solubility in polar solvents (DMF, DMSO, methanol, water) necessitates optimized solvent systems . For instance, EP1708999A1 describes chromatographic purification using silica gel with a methanol/dichloromethane gradient (0–5% MeOH) .

Analytical characterization relies on spectroscopic methods:

-

¹H NMR : Peaks corresponding to aromatic protons (δ 6.5–7.0 ppm) and aliphatic hydrogens (δ 2.5–3.5 ppm) confirm the benzazepine structure.

-

Mass Spectrometry : Molecular ion peaks at m/z 260.13 (C₁₀H₁₄BrNO₂) validate the molecular formula .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between efficiency and scalability:

-

Direct Bromination

-

NBS-Mediated Bromination

-

Advantages : Safer, selective bromination.

-

Limitations : Higher cost, multi-step synthesis.

-

-

Hydrobromide Salt Formation

Industrial and Research Applications

While primarily a research chemical, this compound’s derivatives show promise in medicinal chemistry. For example, brominated benzazepines are explored as kinase inhibitors or neuroactive agents. Industrial-scale production would necessitate optimizing bromination conditions and salt formation to enhance yield and purity.

常见问题

Q. Table 1: Analytical Techniques Comparison

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Mobile phase: Acetonitrile/water; Retention time alignment |

| NMR | Structural confirmation | δ 6.8–7.2 ppm (aromatic protons), δ 4.5–5.5 ppm (hydroxyls) |

| MS | Molecular weight verification | m/z 259.0208 (accurate mass) |

Basic: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility.

- Catalyst Optimization: Screen Brønsted acids (e.g., HBr gas) for efficient cyclization during benzazepine ring formation .

- Purification Steps: Employ recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitor purity via TLC (Rf ≈0.3 in ethyl acetate/hexane) .

- Yield Tracking: Compare batch yields under varying temperatures (20–80°C) and pressures (ambient vs. inert gas).

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor binding affinities) involving this compound?

Methodological Answer:

- Replicate Experiments: Ensure identical conditions (pH, temperature, solvent) across labs. Use standardized receptor assays (e.g., radioligand binding for dopamine receptors) .

- Meta-Analysis: Aggregate data from multiple studies to identify outliers. Apply statistical tools (e.g., Cohen’s d for effect size) to assess significance .

- Variable Control: Isolate confounding factors (e.g., enantiomeric purity, salt form stability). For example, verify hydrobromide dissociation kinetics in buffer solutions .

Advanced: What theoretical frameworks are appropriate for studying this compound’s mechanism of action in neurotransmitter systems?

Methodological Answer:

- Dopaminergic Hypothesis: Link the benzazepine core to dopamine D1/D5 receptor modulation. Design experiments using knockout mouse models to isolate receptor subtypes .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., hydroxyl positions) and correlate changes with binding affinity using molecular docking (e.g., AutoDock Vina) .

- Kinetic Modeling: Apply Michaelis-Menten kinetics to assess enzyme inhibition (e.g., monoamine oxidase) in vitro. Use Lineweaver-Burk plots to determine inhibition type .

Experimental Design: What considerations are critical when designing longitudinal studies to assess this compound’s stability and bioactivity?

Methodological Answer:

- Storage Conditions: Store at -20°C in airtight, light-protected containers to prevent hydrobromide degradation. Conduct stability assays at 0, 3, 6, and 12 months .

- Control Groups: Include placebo (vehicle-only) and positive controls (e.g., known dopamine agonists) to benchmark bioactivity .

- Sampling Intervals: Collect data at baseline, mid-study, and endpoint. Use mixed-effects models to account for intra-subject variability .

Q. Table 2: Research Design Options

Advanced: How can researchers integrate computational chemistry to predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories. Focus on hydrogen bonding (e.g., hydroxyl groups with Asp128 in D1 receptors) .

- Quantum Mechanics (QM): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with experimental pKa values (≈8.5 for phenolic hydroxyls) .

- Machine Learning (ML): Train models on existing benzazepine datasets to predict ADMET properties. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。